Home > Products > Screening Compounds P29523 > Ruxolitinib sulfate
Ruxolitinib sulfate - 1092939-16-6

Ruxolitinib sulfate

Catalog Number: EVT-253486
CAS Number: 1092939-16-6
Molecular Formula: C17H20N6O4S
Molecular Weight: 404.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ruxolitinib sulfate (INCB018424) is the first potent, selective, JAK1/2 inhibitor to enter the clinic with IC50 of 3.3 nM/2.8 nM, >130-fold selectivity for JAK1/2 versus JAK3.IC50 value: 3.3 nM/2.8 nM(JAK1/JAK2)Target: JAK1/2in vitro: INCB018424 potently and selectively inhibits JAK2V617F-mediated signaling and proliferation in Ba/F3 cells and HEL cells. INCB018424 markedly increases apoptosis in a dose dependent manner in Ba/F3 cells. INCB018424 (64 nM) results in a doubling of cells with depolarized mitochondria in Ba/F3 cells. INCB018424 inhibits proliferating of erythroid progenitors from normal donors and polycythemia vera patients with IC50 of 407 nM and 223 nM, respectively. INCB018424 demonstrates remarkable potency against erythroid colony formation with IC50 of 67 nM [1].in vivo: INCB018424 (180 mg/kg, orally, twice a day) results in survive rate of greater than 90% by day 22 in a JAK2V617F-driven mouse model. INCB018424 (180 mg/kg, orally, twice a day) markedly reduces splenomegaly and circulating levels of inflammatory cytokines, and preferentially eliminated neoplastic cells, resulting in significantly prolonged survival without myelosuppressive or immunosuppressive effects in a JAK2V617F-driven mouse model [1]. The primary end point is reached in 41.9% of patients in the Ruxolitinib group as compared with 0.7% in the placebo group in the double-blind trial of myelofibrosis. Ruxolitinib results in maintaining of reduction in spleen volume and improvement of 50% or more in the total symptom score [2].
Source and Classification

Ruxolitinib was first approved by the U.S. Food and Drug Administration in 2011 for the treatment of myelofibrosis. It belongs to the class of drugs known as JAK inhibitors, which modulate cytokine signaling pathways crucial for immune responses and hematopoiesis.

Synthesis Analysis

Methods

The synthesis of ruxolitinib sulfate involves several key steps, primarily focusing on the formation of the active pharmaceutical ingredient followed by sulfation to produce the sulfate salt.

  1. Initial Synthesis: The synthesis begins with the preparation of a pyrazole derivative that undergoes a series of reactions including condensation and cyclization to form the core structure of ruxolitinib.
  2. Sulfation: The final step involves reacting ruxolitinib with sulfuric acid or a suitable sulfate donor under controlled conditions to yield ruxolitinib sulfate. This process requires careful monitoring to ensure high yield and purity.

Technical Details

The synthesis typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for purification and quantification, ensuring that the final product meets pharmaceutical standards for potency and purity .

Molecular Structure Analysis

Structure

Ruxolitinib sulfate has a complex molecular structure characterized by a pyrrolopyrimidine core. The molecular formula is C_17H_20N_4O_3S, with a molecular weight of approximately 388.43 g/mol.

Data

The structural representation includes:

  • Core Structure: Pyrrolopyrimidine ring system.
  • Functional Groups: Sulfate group attached to enhance solubility.
  • Chiral Centers: The presence of chiral centers contributes to its pharmacological activity.
Chemical Reactions Analysis

Reactions

Ruxolitinib sulfate participates in various chemical reactions relevant to its pharmacological activity:

  • Inhibition Mechanism: It competitively inhibits JAK1 and JAK2 by binding to their ATP-binding sites, preventing phosphorylation of downstream signaling molecules.
  • Metabolism: Ruxolitinib undergoes metabolic transformations primarily in the liver, involving cytochrome P450 enzymes which modify its structure for excretion.

Technical Details

The inhibition mechanism involves hydrogen bonding interactions between ruxolitinib and key amino acid residues in the JAK enzymes, stabilizing its binding and enhancing its inhibitory effects .

Mechanism of Action

Process

Ruxolitinib sulfate exerts its therapeutic effects by inhibiting the activity of JAK1 and JAK2, which are critical in cytokine signaling pathways. By blocking these pathways, ruxolitinib reduces inflammation and alters immune responses.

Data

  • EC50 Values: Ruxolitinib demonstrates an effective concentration (EC50) around 3.8 µM for JAK2 inhibition.
  • Thermostability: It enhances the thermostability of JAK2, allowing for better purification and structural studies .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ruxolitinib sulfate typically appears as a white to off-white powder.
  • Solubility: It is highly soluble in water due to the sulfate moiety, facilitating oral administration.

Chemical Properties

  • Stability: Ruxolitinib sulfate is stable under normal storage conditions but should be protected from light.
  • pH Sensitivity: The compound's solubility can vary with pH; optimal solubility is observed at physiological pH levels.
Applications

Scientific Uses

Ruxolitinib sulfate is primarily utilized in clinical settings for:

  • Treatment of Myelofibrosis: It alleviates symptoms such as splenomegaly and improves quality of life.
  • Polycythemia Vera Management: It helps control hematocrit levels and reduces thrombotic events.
  • Research Applications: Used in studies investigating JAK signaling pathways and their implications in various diseases.
Chemical Structure and Physicochemical Properties of Ruxolitinib Sulfate

Molecular Composition and Stereochemical Configuration

Ruxolitinib sulfate is the sulfate salt form of ruxolitinib, a potent Janus kinase (JAK) inhibitor with the chemical name (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile sulfate. Its molecular formula is C₁₇H₂₀N₆O₄S, corresponding to a molecular weight of 404.444 g/mol [1] [5]. The compound features a chiral center at the C3 position of the propanenitrile moiety, where the cyclopentyl and pyrazole groups are attached. The biologically active (R)-enantiomer exhibits >130-fold selectivity for JAK1/2 over JAK3, with IC₅₀ values of 3.3 nM and 2.8 nM, respectively [5] [7]. The pyrrolo[2,3-d]pyrimidine core serves as a key pharmacophore, enabling competitive ATP binding at the JAK kinase domain [8].

  • Structural Significance:
  • Cyclopentyl Group: Enhances hydrophobic interactions within the JAK2 binding pocket.
  • Pyrrolopyrimidine: Mimics purine bases, facilitating hydrogen bonding with kinase hinge residues.
  • Nitrile Group: Contributes to binding affinity via dipole interactions [7] [8].

Solubility, Stability, and pH-Dependent Characteristics

Ruxolitinib sulfate exhibits pH-dependent solubility, with high solubility in acidic conditions (pH < 4) and reduced solubility at neutral or alkaline pH. This property is leveraged for enteric coating in oral formulations to prevent gastric degradation [2] [9].

Table 1: Physicochemical Properties of Ruxolitinib Sulfate

PropertyValueConditions
Molecular Weight404.444 g/mol-
pKa9.1 (pyrazole-N), 3.8 (pyrrole-NH)Predicted
LogP (Partition Coefficient)3.89 ± 0.35Experimental
Solubility in Water>50 mg/mLpH 1.2 (simulated gastric fluid)
Solubility in Water<1 mg/mLpH 7.4 (physiological buffer)
StabilityDegrades under oxidative conditionsPhotostable at room temperature

Degradation Pathways:

  • Hydrolysis: The pyrrolopyrimidine ring is susceptible to nucleophilic attack at C4 under alkaline conditions.
  • Oxidation: The pyrrole nitrogen undergoes oxidative degradation when exposed to peroxides.
  • Photodegradation: Limited susceptibility, but prolonged UV exposure causes cis-trans isomerization [2] [3] [9].

Formulation strategies include microencapsulation to mitigate hygroscopicity and salt formation with sulfate to enhance crystallinity. Solid-state characterization confirms it exists as a crystalline hydrate under ambient conditions [2].

Synthesis Pathways and Industrial-Scale Production Methodologies

Route 1: Chiral Resolution Approach (Patent WO2017114461A1)

This cost-effective route employs a late-stage chiral resolution:

  • Amination: 4-Chloropyrrolopyrimidine reacts with unprotected pyrazole at 80°C in DMSO.
  • N-Alkylation: The pyrazole nitrogen is alkylated with racemic 3-cyclopentyl-3-bromopropanenitrile.
  • Chiral Resolution: Diastereomeric salts formed with L-tartaric acid yield the (R)-enantiomer (ee >99.5%).
  • Salt Formation: Freebase conversion to sulfate salt in ethanol/water [3] [9].

Route 2: Asymmetric Synthesis (Patent US10562904B2)

A rhodium-catalyzed asymmetric addition achieves enantioselectivity:

  • Cycloaddition: 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine reacts with (cyclopentylidene)acetonitrile.
  • Catalysis: Chiral Rh(I)-DuPhos complex induces enantioselectivity (95% ee).
  • Hydrogenation: Palladium-mediated reduction saturates the nitrile intermediate.
  • Sulfonation: Sulfuric acid titration yields the final sulfate salt [2].

Route 3: Enzymatic Desymmetrization

An organocatalytic aza-Michael reaction using proline derivatives achieves 90% ee, though industrial scalability is limited [9].

Table 2: Industrial Synthesis Route Comparison

ParameterRoute 1Route 2Route 3
Steps6 steps4 steps5 steps
Overall Yield28%42%31%
Chiral ControlResolutionCatalytic asymmetricEnzymatic
Cost EfficiencyHighLow (expensive catalysts)Moderate
Industrial AdoptionPreferredLimitedPilot scale

Critical Process Considerations:

  • Purity Controls: Residual solvents (DMSO, ethyl acetate) monitored by GC-MS.
  • Crystallization: Ethanol/water mixtures yield needle-shaped crystals (mp 84–89°C for freebase).
  • Green Chemistry: Route 1 employs recyclable tartaric acid, reducing waste [3] [9].

Properties

CAS Number

1092939-16-6

Product Name

Ruxolitinib sulfate

IUPAC Name

(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;sulfuric acid

Molecular Formula

C17H20N6O4S

Molecular Weight

404.4 g/mol

InChI

InChI=1S/C17H18N6.H2O4S/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16;1-5(2,3)4/h6,8-12,15H,1-5H2,(H,19,20,21);(H2,1,2,3,4)/t15-;/m1./s1

InChI Key

LGJWVXWQCTZSGC-XFULWGLBSA-N

SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OS(=O)(=O)O

Synonyms

3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile sulfate

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OS(=O)(=O)O

Isomeric SMILES

C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.